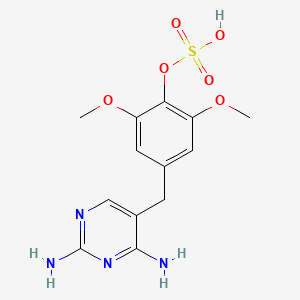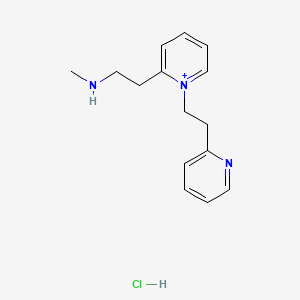
BB-K 6 N-(Benzyloxy) Carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-K 6 N-(Benzyloxy) Carbamate is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It is an intermediate compound used in the synthesis of BB-K 6, which is known for its antibacterial properties. The molecular formula of this compound is C30H49N5O15, and it has a molecular weight of 719.73 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BB-K 6 N-(Benzyloxy) Carbamate is synthesized through a series of chemical reactions starting from Kanamycin AThe reaction conditions typically include the use of organic solvents, protective groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
BB-K 6 N-(Benzyloxy) Carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyloxy carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
BB-K 6 N-(Benzyloxy) Carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: this compound is investigated for its antibacterial properties and potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of BB-K 6 N-(Benzyloxy) Carbamate involves its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, disrupting the translation process and preventing the growth and proliferation of bacteria.
Comparación Con Compuestos Similares
BB-K 6 N-(Benzyloxy) Carbamate is unique compared to other similar compounds due to its specific structural modifications and enhanced antibacterial properties. Similar compounds include:
Kanamycin A: The parent compound from which this compound is derived.
Gentamicin: Another aminoglycoside antibiotic with similar antibacterial activity.
Tobramycin: A related aminoglycoside used to treat bacterial infections.
This compound stands out due to its improved stability and efficacy in inhibiting bacterial growth.
Propiedades
Fórmula molecular |
C30H49N5O15 |
|---|---|
Peso molecular |
719.7 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1 |
Clave InChI |
FVBPJXNMMBPLPQ-KEAOHZHISA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)N)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


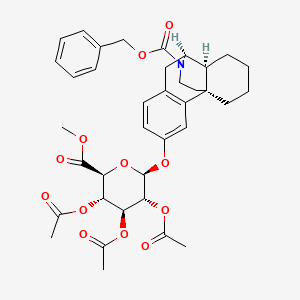
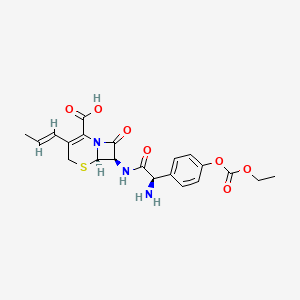
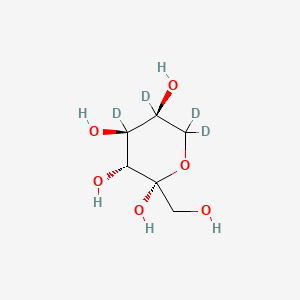
butanedioic acid](/img/structure/B13849820.png)

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
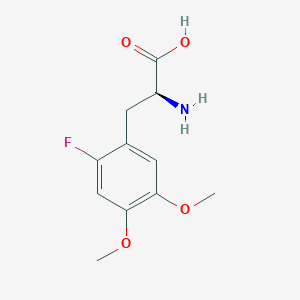
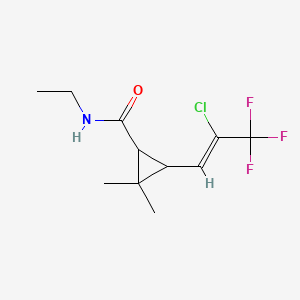
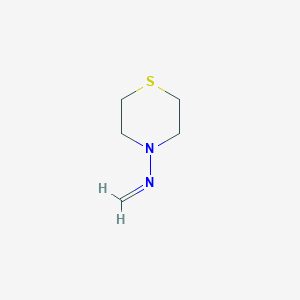
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
